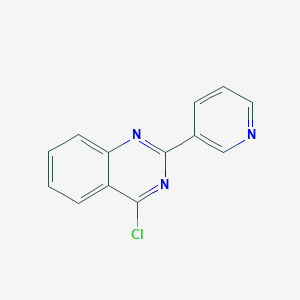
4-Chloro-2-pyridin-3-ylquinazoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives is a topic of interest in several of the provided papers. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides is described, which involves the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of a catalytic amount of pyrrolidine . Another paper discusses the synthesis of 4-pyridylamino- and 4-(ethynylpyridine)quinazolines through Sonogashira cross-coupling and dechloroamination reactions . Additionally, the synthesis of 5-chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol via Pd-catalyzed arylation is reported .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized using various spectroscopic techniques. For example, the structure of 2-(4-chlorophenyl)-4-(2-(pyridin-4-yl)ethynyl)quinazoline was confirmed by single crystal X-ray analysis, indicating a monoclinic crystal system and P21/c space group . The structure of another derivative, 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, was determined by X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives are diverse and include organocatalytic reactions, cross-coupling reactions, and dechloroamination, among others. The papers describe the use of catalysts such as pyrrolidine and palladium to facilitate these reactions . The reactions are typically carried out under reflux conditions and may involve in situ oxidation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. The papers report on the characterization of these compounds using IR, NMR, and mass spectrometry techniques . The photophysical properties and computational investigations of rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, which include quinazoline derivatives, are also discussed . These studies help in understanding the electronic structure and optical properties of the compounds.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Quinoline and quinazoline motifs have been used as core templates in drug design due to their broad spectrum of bioactivity .
- They show a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial .
- Quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
- Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
-
Pharmacological Diversification
- The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity .
- This approach is used to modulate more than one disease target simultaneously .
- For example, Peng et al. synthesized a series of 4-anilinoquinazoline and hydroxamic acid hybrids as dual inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC) .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
4-chloro-2-pyridin-3-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFNYVYEPIXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353506 | |
| Record name | 4-chloro-2-(3-pyridyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-pyridin-3-ylquinazoline | |
CAS RN |
98296-25-4 | |
| Record name | 4-chloro-2-(3-pyridyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(pyridin-3-yl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


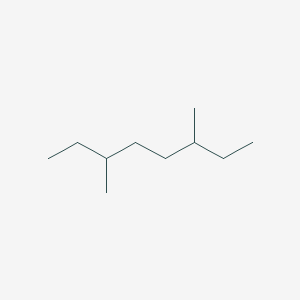
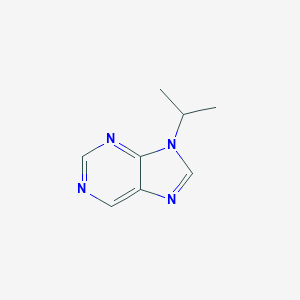
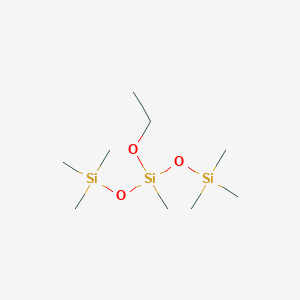

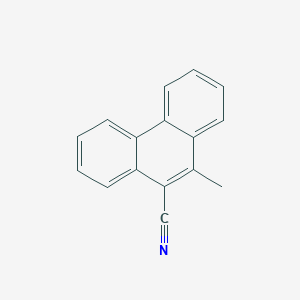
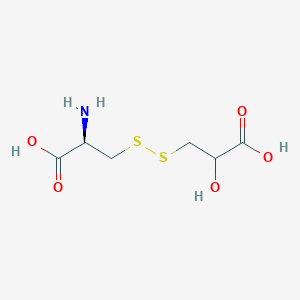
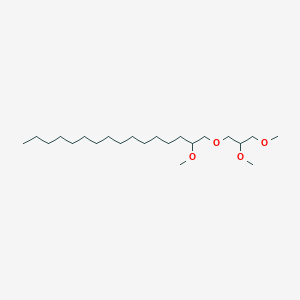



![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
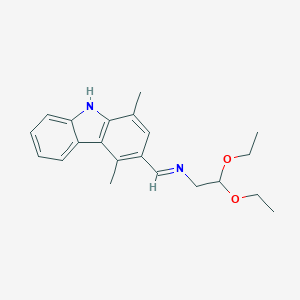
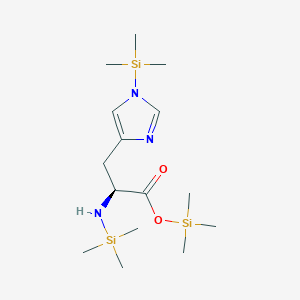
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)